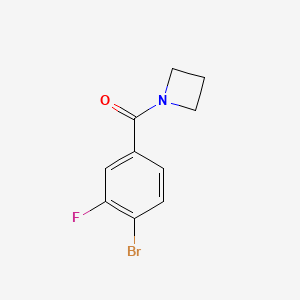

1-(4-Bromo-3-fluorobenzoyl)azetidine

CAS No.: 1852237-79-6

Cat. No.: VC2612178

Molecular Formula: C10H9BrFNO

Molecular Weight: 258.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1852237-79-6 |

|---|---|

| Molecular Formula | C10H9BrFNO |

| Molecular Weight | 258.09 g/mol |

| IUPAC Name | azetidin-1-yl-(4-bromo-3-fluorophenyl)methanone |

| Standard InChI | InChI=1S/C10H9BrFNO/c11-8-3-2-7(6-9(8)12)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2 |

| Standard InChI Key | XKEVQGMYKJRKRQ-UHFFFAOYSA-N |

| SMILES | C1CN(C1)C(=O)C2=CC(=C(C=C2)Br)F |

| Canonical SMILES | C1CN(C1)C(=O)C2=CC(=C(C=C2)Br)F |

Introduction

Chemical Identity and Structural Properties

Basic Identification

1-(4-Bromo-3-fluorobenzoyl)azetidine is identified by the CAS registry number 1852237-79-6 and is indexed in chemical databases including PubChem under the identifier 126972135 . The compound has several synonyms in scientific literature, including azetidin-1-yl-(4-bromo-3-fluorophenyl)methanone and SCHEMBL22053135, which are used interchangeably in research publications .

Molecular Structure and Properties

The molecular formula of 1-(4-Bromo-3-fluorobenzoyl)azetidine is C₁₀H₉BrFNO with a precise molecular weight of 258.09 g/mol . Structurally, the compound features a 4-bromo-3-fluorobenzoyl group attached to an azetidine ring, a four-membered nitrogen-containing heterocycle. The halogenated aromatic system contributes to the compound's distinctive reactivity profile and potential binding characteristics in biological systems.

Chemical Properties

The structural composition of 1-(4-Bromo-3-fluorobenzoyl)azetidine influences its chemical behavior, particularly in terms of stability, solubility, and reactivity. The presence of bromine and fluorine substituents on the aromatic ring increases the compound's lipophilicity while also creating an electron-deficient system that may enhance certain reaction pathways. The carbonyl group linking the azetidine ring to the aromatic system serves as a potential hydrogen bond acceptor, which is significant for molecular recognition events in biological systems.

Key Properties Table

Synthesis Methodologies

Standard Synthetic Approaches

The synthesis of 1-(4-Bromo-3-fluorobenzoyl)azetidine typically involves the reaction of azetidine with appropriate benzoyl derivatives. This process requires careful control of reaction conditions to ensure high yields and purity of the final product. The reaction typically proceeds through an acylation mechanism where the azetidine nitrogen acts as a nucleophile attacking the carbonyl carbon of an activated benzoyl derivative, such as an acid chloride or activated ester form of 4-bromo-3-fluorobenzoic acid.

Reaction Conditions and Considerations

The synthesis is commonly performed under inert atmospheric conditions to prevent oxidation or hydrolysis of sensitive intermediates. Temperature control, solvent selection, and reaction time are critical parameters that require optimization to achieve maximum yield and purity. Typical reaction conditions may involve:

-

Use of an appropriate base (e.g., triethylamine, pyridine) to neutralize hydrogen halide byproducts

-

Anhydrous solvent systems such as dichloromethane or tetrahydrofuran

-

Temperature control, often at low to moderate temperatures (0-25°C)

-

Reaction monitoring via techniques such as thin-layer chromatography or HPLC

The purification process typically involves extraction procedures, column chromatography, and recrystallization techniques to isolate the desired compound with high purity.

Mechanism of Action and Biological Activity

Molecular Interactions

The mechanism of action of 1-(4-Bromo-3-fluorobenzoyl)azetidine involves its interaction with molecular targets such as enzymes and receptors. The compound's unique structure allows it to bind to specific active sites, potentially inhibiting or modulating the activity of target proteins. These interactions may lead to various biological effects, including enzyme inhibition, receptor activation, or signal transduction modulation.

Structure-Activity Relationships

The bromine and fluorine substituents on the aromatic ring of 1-(4-Bromo-3-fluorobenzoyl)azetidine play significant roles in its biological activity. These halogens can enhance binding affinity to target proteins through halogen bonding and can increase the compound's metabolic stability by blocking potential sites of metabolic degradation. The azetidine ring provides a rigid scaffold that may contribute to the compound's ability to fit into specific binding pockets of target proteins.

Research Applications

Use as a Chemical Building Block

Future Research Directions

Expanding Synthetic Methodologies

Further research into efficient and scalable synthetic routes for 1-(4-Bromo-3-fluorobenzoyl)azetidine could enhance its availability for scientific applications. Development of green chemistry approaches, such as catalytic methods that reduce waste and energy consumption, would be valuable contributions to the field. Additionally, exploring stereoselective synthesis methods could open new avenues for developing structurally precise derivatives with enhanced biological activity.

Structure-Function Optimization

Systematic modification of the 1-(4-Bromo-3-fluorobenzoyl)azetidine scaffold could yield compounds with improved pharmacological properties. Potential modifications include:

-

Substitution of the bromine atom with various functional groups

-

Modification of the azetidine ring size or incorporation of additional heterocycles

-

Introduction of stereogenic centers to explore stereoselective biological interactions

-

Bioisosteric replacement of key structural elements

These structural modifications could lead to derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

Exploration of Biological Targets

Deeper investigation into the specific molecular targets of 1-(4-Bromo-3-fluorobenzoyl)azetidine and its derivatives could reveal new therapeutic applications. Detailed binding studies, computational modeling, and structure-based design approaches would contribute significantly to understanding the compound's mechanism of action and identifying optimal target proteins for therapeutic intervention.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume